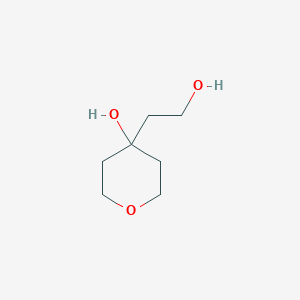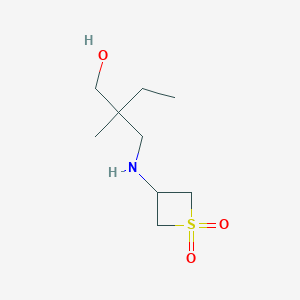
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a unique structure that combines a pyridine ring with a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of tert-butylthiol with a pyridine derivative under controlled conditions to introduce the tert-butylthio group. This is followed by cyclization reactions to form the tetrahydroquinoline structure. Specific reagents and catalysts, such as palladium catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of functional materials such as fluorescent dyes and conjugated polymers.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include electron transfer processes and interactions with biological receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
tert-Butyl mercaptan: Another compound featuring the tert-butylthio group, used in different applications.
Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles: Compounds with similar sulfur-containing groups, used in the synthesis of functional materials.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a pyridine ring and a tetrahydroquinoline moiety, along with the presence of the tert-butylthio group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1355229-06-9 |
|---|---|
Molekularformel |
C19H24N2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-17(22-19(2,3)4)11-12-18(20-14)21-13-7-9-15-8-5-6-10-16(15)21/h5-6,8,10-12H,7,9,13H2,1-4H3 |
InChI-Schlüssel |
DERQUTFOHKAASK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)



![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)

![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)


![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
